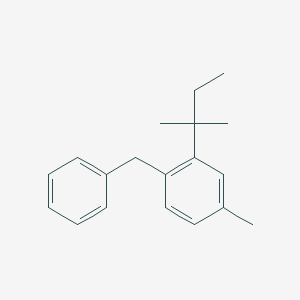
1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a benzyl group, a methyl group, and a 2-methylbutan-2-yl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This reaction involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where an electrophile replaces a hydrogen atom on the ring.
Free Radical Bromination: The benzylic position can be brominated using N-bromosuccinimide (NBS) under free radical conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).
Free Radical Bromination: NBS is commonly used in the presence of a radical initiator such as light or heat.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives depending on the electrophile used.
Free Radical Bromination: Benzylic bromides are formed as major products.
Applications De Recherche Scientifique
1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound reacts with electrophiles to form substituted benzene derivatives. The benzene ring’s electron-rich nature facilitates these reactions by stabilizing the intermediate carbocation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
Propriétés
Numéro CAS |
88070-07-9 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1-benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C19H24/c1-5-19(3,4)18-13-15(2)11-12-17(18)14-16-9-7-6-8-10-16/h6-13H,5,14H2,1-4H3 |
Clé InChI |
XXBXIIJNINFFNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C=CC(=C1)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















